B1163040 Histone H4 Peptide Substrate (15-24)

Histone H4 Peptide Substrate (15-24)

Cat. No.: B1163040
M. Wt: 1278
Attention: For research use only. Not for human or veterinary use.
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Description

The Histone H4 Peptide Substrate (15-24) is a defined 10-amino acid sequence that encompasses the lysine 20 (K20) residue of histone H4, which is a critical site for post-translational methylation. This peptide serves as a specific molecular tool and acceptor substrate for lysine methyltransferases, including KMT5A (SET8) and KMT5B (SUV4-20H1) . Histone H4 is a core component of the nucleosome, the fundamental unit of chromatin that packages DNA in eukaryotes . Site-specific methylation of lysine 20 on the H4 tail is a major epigenetic modification implicated in diverse nuclear processes such as the establishment of transcriptionally silent heterochromatin, mitotic regulation, and the maintenance of an epigenetic imprint through cell division . Structural studies of enzymes like SET8 bound to this H4 peptide reveal that the residues surrounding K20 engage in extensive interactions with the methyltransferase, highlighting the critical importance of this specific peptide sequence for substrate recognition and specificity . This substrate is supplied as a lyophilized powder for convenience and stability and is intended for use in various biochemical applications, including enzyme kinetic assays, high-throughput screening for methyltransferase inhibitors, and mechanistic studies of epigenetic regulation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Weight

1278

Synonyms

Histone H4K20 Peptide; SET8 Methyltransferase Acceptor Peptide

Origin of Product

United States

Scientific Research Applications

Epigenetic Regulation

Histone modifications, particularly methylation at lysine 20 of histone H4, are integral to epigenetic regulation. The methylation status of this residue influences transcriptional activation and repression. Studies have shown that the methylation of histone H4 at K20 is associated with transcriptional silencing during mitosis and heterochromatin formation .

Table 1: Role of Histone H4 Methylation in Gene Regulation

ModificationFunctionAssociated Processes
K20 MethylationTranscriptional repressionGene silencing, heterochromatin formation
K20 AcetylationTranscriptional activationGene activation

Protein Interactions and Complex Formation

The interaction of the histone H4 peptide with various proteins is crucial for understanding chromatin dynamics. For instance, the binding of the chromo domain-containing protein VprBP to methylated histone H4 indicates a potential role in targeting modified histones for degradation under stress conditions . This highlights the dual role of histone modifications in both gene regulation and protein quality control.

Development of Therapeutics

The specificity of the histone H4 peptide substrate has been exploited in drug development. Researchers have engineered inhibitors targeting SET8 by modifying the H4 peptide to prevent its interaction with the enzyme . This approach has therapeutic implications for diseases where dysregulation of methyltransferases is implicated, such as cancer.

Methylation Dynamics in Cancer Cells

A study investigated the turnover of methylated histone H4 in HeLa cells using isotopic labeling techniques. The researchers found that methylation at K20 was dynamically regulated during the cell cycle, impacting gene expression profiles associated with tumorigenesis .

Protein Repair Mechanisms

Research has identified PCMT1 as a novel enzyme that recognizes isoaspartate residues formed from aging proteins like histones. The enzyme's ability to methylate histone H4 at D24 suggests that this modification could serve as a signal for protein repair or degradation . This finding opens avenues for further exploration into how cells maintain protein homeostasis.

Chemical Reactions Analysis

Methylation at Lysine 20 (K20)

The lysine residue at position 20 (K20) is a primary methylation site catalyzed by lysine methyltransferases (KMTs), including SET8 (KMT5A) and Suv4-20h1 (KMT5B).

Structural and Kinetic Insights:

  • SET8 Binding Specificity : Crystal structures reveal that the H4(15–24) peptide binds SET8 via a deep cleft, forming a parallel β-sheet with the enzyme’s β6-strand. Key interactions involve residues Arg17 and His18 of H4, which stabilize substrate orientation .

  • Kinetic Impact of Mutations : Substituting Arg17 or His18 reduces catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) by up to 1,000-fold (Table 1) .

Table 1: Kinetic Parameters for SET8 Catalysis with H4 Peptide Variants

H4 VariantK<sub>m</sub> (µM)k<sub>cat</sub> (min⁻¹)k<sub>cat</sub>/K<sub>m</sub> (µM⁻¹ min⁻¹)
Wild-Type1.6 ± 0.17.4 ± 1.24.6 ± 0.3
R17Q>5001980 ± 500.06 ± 0.005
H18F120 ± 4420 ± 70.84 ± 0.07

Suv4-20h1 Activity:

  • Methylation by Suv4-20h1 is severely impaired (≥5-fold rate reduction) when K20 is adjacent to isoaspartate (isoD24), a product of spontaneous aspartate isomerization .

Methylation at Aspartate 24 (D24)

Protein L-isoaspartate methyltransferase (PCMT1) methylates aspartate 24 (D24) to repair age-damaged histones.

Experimental Evidence:

  • Dot Blot and MS Validation : PCMT1 methylates wild-type H4(15–24) but not the D24A mutant, confirming specificity .

  • Functional Role : D24 methylation (H4D24me) recruits VprBP, a chromodomain protein linked to proteasomal degradation under DNA damage .

Isomerization and Repair at Aspartate 24

Spontaneous isomerization of D24 to isoD24 occurs over time, altering chromatin interactions.

Repair Mechanism:

  • PIMT Methylation : IsoD24 is recognized and methylated by protein isoaspartate methyltransferase (PIMT), restoring aspartate via spontaneous demethylation .

  • Impact on Chromatin : H4isoD24 reduces Suv4-20h1 activity by disrupting its peptide-binding cleft, hindering the K20 methylation cascade .

Arginine Dimethylation at Adjacent Residues

PRMT1 catalyzes asymmetric dimethylation of arginine 3 (R3) in H4(1–21), with adjacent modifications influencing activity.

Table 2: PRMT1 Activity on Modified H4 Peptides

SubstrateK<sub>m</sub> (µM)k<sub>cat</sub> (min⁻¹)k<sub>cat</sub>/K<sub>m</sub> (µM⁻¹ min⁻¹)
Ac-H4(1–20)0.20 ± 0.0050.59 ± 0.0283.3 ± 0.51
Ac-H4(1–20)K5-butyryl0.076 ± 0.0050.87 ± 0.161.3 ± 0.26

Modifications at lysine 5 (e.g., butyrylation) reduce PRMT1 efficiency by 60% .

Structural Determinants of Substrate Recognition

  • HAT1 Acetylation : While acetylation primarily targets lysines 5, 8, 12, and 16 in the H4 N-terminus, structural studies highlight the role of H4(15–24) in stabilizing interactions with histone acetyltransferases (HATs) via conserved acidic residues (e.g., Glu276 in HAT1) .

Comparison with Similar Compounds

Comparison with Similar Histone H4 Peptides

Structural and Functional Differences

The table below summarizes key histone H4-derived peptides, their modifications, functional roles, and applications:

Peptide Name Sequence/Residues Modifications Functional Role Applications Source
Histone H4 (15-24) Residues 15–24 K20 methylation substrate Substrate for SET8 and SUV4-20H1 methyltransferases Studying transcription regulation, chromatin remodeling GLPBIO
Acetyl-Histone H4 (Lys5) Residues 1–18 Acetylation at Lys5 Epigenetic marker for active chromatin Antibody validation, chromatin immunoprecipitation (ChIP) Molecular Depot
Phospho-Histone H4 (Tyr72) Full-length H4 Phosphorylation at Tyr72 Facilitates K20 methylation via Set8 recruitment; DNA repair Investigating EGFR signaling, ionizing radiation responses Literature
Acetyl-Histone H4 (Lys5,8,12,16) Residues 1–18 + biotin linker Multi-site acetylation + biotin Affinity capture of acetyl-readers (e.g., bromodomains) Immunoprecipitation, kinase assays Upstate® (Merck)
Histone H4 (1-23) Residues 1–23 Variable acetylation patterns Model for PTM analysis (e.g., K20me2 with acetylation) HPLC-based PTM profiling, mass spectrometry MCP Papers
Cyclic Peptides (e.g., cyclic-6) Derived from EAANYIDETDPS Cyclized via structural modeling Inhibitors of histone H4-membrane interactions Atherosclerosis models, cell death prevention Research Studies

Key Research Findings

Substrate Specificity and Enzyme Interactions
  • Histone H4 (15-24) : K20 methylation by SET8 is critical for transcriptional silencing and heterochromatin formation. This peptide’s truncated sequence (15–24) ensures specificity for methyltransferase binding .
  • Phospho-Histone H4 (Tyr72) : Phosphorylation at Tyr72 creates a docking site for SET8, enhancing K20 methylation and promoting DNA repair in response to EGFR activation or radiation .
Analytical and Experimental Utility
  • Histone H4 (1-23) : Its extended N-terminal sequence (residues 1–23) allows separation of acetylated isoforms via reversed-phase HPLC, revealing distinct acetylation patterns (e.g., K20me2 coexisting with K5/K8/K12 acetylation) .
  • Cyclic Peptides : Designed using MD simulations and binding free energy calculations, cyclic-6 and cyclic-7 reduce histone H4-induced cell death by 40–50% in vascular smooth muscle cells (VSMCs) .
Functional Antagonism
  • Acetylated vs. Methylated Peptides : Acetylation (e.g., at Lys5 or Lys16) correlates with transcriptional activation, while methylation (e.g., K20me3) is linked to repression. These opposing roles highlight the regulatory complexity of PTMs .

Methodological Insights

Design and Validation Strategies

  • Cyclic Peptides : Structural modeling (PDB ID: 4PSW) and 20-ns MD simulations identified stable binding modes between histone H4 and acetyltransferases, guiding cyclic peptide optimization .
  • Biotinylated Peptides : Biotin conjugation (e.g., Acetyl-Histone H4 (Lys5,8,12,16)) enables pull-down assays to study bromodomain interactions or kinase activity .

Analytical Techniques

  • HPLC and Mass Spectrometry : Used to resolve positional isomers (e.g., acetylated H4 (1-23)) and quantify PTM stoichiometry .
  • ChIP and Western Blotting : Validate PTM-specific antibodies (e.g., anti-acetyl Lys5 H4) in epigenetic studies .

Preparation Methods

Boc-Based Synthesis

The Boc strategy employs acid-labile protecting groups and requires repetitive deprotection with trifluoroacetic acid (TFA). This method is favored for synthesizing peptide thioesters, critical intermediates for NCL. For example, histone H4-derived thioester peptides are synthesized on 2-chlorotrityl resin, cleaved with methanol/acetic acid/TFE (1:1:8), and purified via reversed-phase high-performance liquid chromatography (RP-HPLC). The Boc approach ensures high chiral integrity and yields, particularly for peptides requiring post-synthetic ligation.

Fmoc-Based Synthesis

Fmoc chemistry uses base-labile protecting groups (e.g., piperidine for deprotection) and is compatible with acid-sensitive modifications. Histone H4 (15–24) synthesized via Fmoc strategies often incorporates site-specific acetylations or methylations. For instance, acetylated lysine residues at positions 16 or 20 are introduced using Fmoc-Lys(Ac)-OH building blocks, followed by TFA-mediated cleavage and side-chain deprotection.

Table 1: Comparison of Boc and Fmoc Strategies for H4 (15–24) Synthesis

ParameterBoc StrategyFmoc Strategy
Protecting GroupAcid-labile (Boc)Base-labile (Fmoc)
Deprotection ReagentTrifluoroacetic acid (TFA)Piperidine
Thioester CompatibilityHigh (via 2-chlorotrityl resin)Moderate (requires specialized resins)
Typical Yield50–60% after HPLC purification40–50% after HPLC purification

Native Chemical Ligation (NCL) for Semisynthesis

For full-length histone H4 variants containing non-enzymatic modifications (e.g., isoAsp at position 24), NCL is employed to ligate synthetic peptides with recombinant protein domains. This method combines SPPS-derived thioester peptides (residues 15–24) with recombinant H4 (25–102) globular domains.

Key Steps in NCL:

  • Thioester Preparation : Histone H4 (15–24) thioesters are synthesized via Boc-SPPS, purified via RP-HPLC, and characterized by mass spectrometry (MS).

  • Ligation Reaction : The thioester is ligated to a recombinant H4 fragment (residues 25–102) in phosphate buffer (pH 7.5) containing 6 M guanidine hydrochloride and thiophenol. Reactions proceed at 60°C for 24–48 hours, achieving 50–60% conversion.

  • Desulfurization : Post-ligation, cysteine residues are desulfurized to alanine using hydrogen gas and Raney nickel, restoring the native sequence.

Table 2: NCL Reaction Conditions for H4 (15–24) Semisynthesis

ComponentConcentration/Amount
Thioester Peptide2 mM (1.5-fold molar excess)
Recombinant H4 Fragment1.3 mM
Buffer100 mM sodium phosphate, pH 7.5
Denaturant6 M guanidine hydrochloride
Catalyst2% (v/v) thiophenol
Temperature60°C

Post-Synthesis Modifications and Purification

Propionylation

To block unmodified lysine residues during enzymatic assays, synthetic peptides undergo propionylation. This step involves treating the peptide with propionic anhydride in ammonium bicarbonate buffer (pH 8.0), followed by RP-HPLC purification. Propionylation ensures that only the target lysine (e.g., K20) remains accessible for methylation by SET8 or Suv4-20h1.

Chromatographic Purification

Crude peptides are purified using C18 columns with gradients of acetonitrile (0.1% TFA) in water (0.1% TFA). Analytical HPLC confirms purity (>95%), while electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight.

Table 3: HPLC Parameters for H4 (15–24) Purification

ColumnC18 (5 μm, 250 × 4.6 mm)
Gradient5–60% acetonitrile over 45 minutes
Flow Rate1 mL/min
DetectionUV at 214 nm

Analytical Characterization

Mass Spectrometry

High-resolution Fourier transform electrospray ionization MS (FT-ESI-MS) is used to confirm peptide identity. For example, histone H4 (15–24) with a monoisotopic mass of 1278.6 Da shows a [M+3H]³⁺ ion at m/z 426.9.

Methyltransferase Activity Assays

The peptide’s functionality is validated using lysine methyltransferases (KMTs). SET8-mediated methylation of K20 is quantified via radiometric assays with ³H-S-adenosylmethionine (SAM) or fluorescence-based methods.

Applications in Chromatin Biochemistry

H4K20 Methylation Studies

Histone H4 (15–24) serves as a substrate for KMT5A (SET8) and KMT5B (Suv4-20h1). Kinetic analyses reveal a Kₘ of 12 ± 2 μM for SET8, with methylation inhibited by isoAsp substitution at position 24 (H4isoD24).

Chromatin Compaction Assays

Despite backbone alterations (e.g., isoD24), the peptide supports Mg²⁺-dependent chromatin condensation, demonstrating robustness in higher-order structures .

Q & A

Q. How can researchers validate the functional activity of synthetic Histone H4 Peptide Substrate (15-24) in kinase or acetyltransferase assays?

  • Methodological Answer : Functional validation involves: (i) Purity verification : HPLC or mass spectrometry to confirm >90% purity . (ii) Enzymatic activity assays : Use recombinant enzymes (e.g., HATs or kinases) to measure substrate turnover via radiometric labeling (e.g., [³H]-acetyl-CoA incorporation) or fluorescence-based detection . (iii) Antibody specificity : Confirm epitope recognition using antibodies validated against modified residues (e.g., acetyl-Lys16) via dot-blot or competitive ELISA .

Advanced Research Questions

Q. How can contradictory data on acetylation site specificity (e.g., Lys16 vs. Lys20) in the H4 (15-24) region be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., enzyme concentration, buffer pH) or cross-reacting antibodies. To resolve this: (i) Perform kinetic isotope labeling to track acetylation progression . (ii) Use site-directed mutagenesis (e.g., Lys→Arg substitutions) to isolate individual acetylation sites . (iii) Validate antibodies via peptide competition assays .

Q. What computational and experimental approaches are optimal for studying combinatorial post-translational modifications (PTMs) in the H4 (15-24) region?

  • Methodological Answer : (i) Molecular dynamics (MD) simulations : Model PTM effects on peptide conformation and enzyme binding . (ii) Synthetic peptide libraries : Incorporate multiple PTMs (e.g., acetylation, phosphorylation) to assess crosstalk . (iii) Chromatin immunoprecipitation (ChIP) : Map PTM colocalization in vivo using sequential IP with modification-specific antibodies .

Q. How can researchers address discrepancies between in vitro peptide data and in vivo chromatin-based studies?

  • Methodological Answer : In vitro systems lack nucleosomal context, which modulates enzyme accessibility. To bridge this gap: (i) Use reconstituted nucleosomes with H4 (15-24) peptides to mimic chromatin . (ii) Compare peptide assay results with histone octamer-based assays to assess contextual effects . (iii) Validate findings using CRISPR-edited cell lines with H4 mutations .

Q. What strategies ensure reproducibility in large-scale screens using Histone H4 Peptide Substrate (15-24)?

  • Methodological Answer : (i) Standardize peptide handling : Lyophilized peptides should be reconstituted in optimized buffers (e.g., Tris-HCl pH 8.0 with DTT) to prevent aggregation . (ii) Include internal controls : Use a non-acetylatable peptide (e.g., Lys→Ala mutants) to normalize background signal . (iii) Adopt FINER criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant to avoid bias .

Methodological Frameworks for Study Design

Q. How can the PICO framework be applied to formulate research questions on H4 (15-24) substrate-enzyme interactions?

  • Methodological Answer :
  • Population : Target enzyme (e.g., HAT p300).
  • Intervention : H4 (15-24) peptide with specific PTMs.
  • Comparison : Full-length H4 or mutant peptides.
  • Outcome : Kinetic parameters (e.g., Kcat/KM).
    Example: Does p300 acetylate Lys16 in H4 (15-24) more efficiently than Lys20 under low NAD+ conditions? .

Q. What statistical methods are appropriate for analyzing dose-response data in H4 (15-24) acetylation assays?

  • Methodological Answer : (i) Non-linear regression to calculate EC50 values. (ii) One-way ANOVA for multi-group comparisons (e.g., wild-type vs. PTM-mimetic peptides). (iii) Error analysis : Report SEM and confidence intervals to address variability in peptide synthesis batches .

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